Butyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enenitrile
Description
Butyl prop-2-enoate: , ethyl prop-2-enoate , and prop-2-enenitrile are organic compounds with significant industrial and scientific applications. Butyl prop-2-enoate and ethyl prop-2-enoate are esters of acrylic acid, while prop-2-enenitrile is a nitrile derivative. These compounds are known for their reactivity and versatility in various chemical processes.
Properties
CAS No. |
29437-34-1 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C7H12O2.C5H8O2.C3H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-3-4/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2H,1H2 |
InChI Key |
BKRQZYNCQDTKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N |
physical_description |
Liquid |
Related CAS |
29437-34-1 |
Origin of Product |
United States |
Preparation Methods
Butyl prop-2-enoate
Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with n-butanol. This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Ethyl prop-2-enoate
Ethyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with ethanol. The crude ester obtained from the reaction undergoes derecombination, extraction, and rectification to yield the finished product .
Chemical Reactions Analysis
Butyl prop-2-enoate
Butyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(butyl acrylate), which is used in paints, adhesives, and coatings.
Copolymerization: It readily copolymerizes with ethylene, styrene, and vinyl acetate to form various copolymers.
Ethyl prop-2-enoate
Ethyl prop-2-enoate also undergoes several reactions:
Scientific Research Applications
Butyl prop-2-enoate
Butyl prop-2-enoate is widely used in the production of polymers, which are utilized in paints, sealants, coatings, adhesives, textiles, and plastics . It is also used in the manufacture of inks, resins, caulks, adhesives, sealants, fibers, leather, and packaging materials .
Ethyl prop-2-enoate
Ethyl prop-2-enoate is primarily used in the production of polymers for paints, textiles, and non-woven fibers . It is also a reagent in the synthesis of various pharmaceutical intermediates .
Mechanism of Action
Butyl prop-2-enoate
In rodent models, butyl prop-2-enoate is metabolized by carboxylesterase or reactions with glutathione. This detoxification process produces acrylic acid, butanol, and mercapturic acid waste, which are excreted .
Ethyl prop-2-enoate
Ethyl prop-2-enoate acts as a reactant for homologous alkyl acrylates through transesterification with higher alcohols. This reaction is catalyzed by acidic or basic conditions .
Comparison with Similar Compounds
Conclusion
Butyl prop-2-enoate, ethyl prop-2-enoate, and prop-2-enenitrile are versatile compounds with significant industrial and scientific applications. Their unique chemical properties and reactivity make them valuable in various fields, including polymer production, pharmaceuticals, and coatings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
